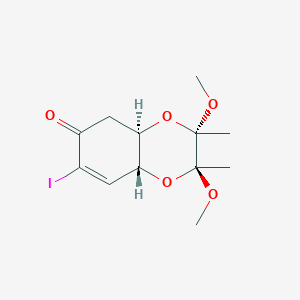

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one" involves multi-step reactions, including the use of dithiols obtained via multistep syntheses, characterized by NMR, mass spectrometry, and X-ray diffraction for certain derivatives (Pihlaja et al., 2002). These synthetic routes typically aim to achieve specific stereochemistry and functional group introductions essential for the compound's biological activity and structural complexity.

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray diffraction, plays a crucial role in determining the conformations and stereochemistry of complex molecules. For related compounds, studies have shown that they can adopt chair-chair conformations, with their structural elucidation providing insights into their molecular geometry and potential reactivity (Pihlaja et al., 2002).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including Diels-Alder reactions, which are pivotal for constructing complex cyclic systems. These reactions facilitate the synthesis of tri- and tetracyclic systems, indicating the compound's versatility in organic synthesis (Ruiz et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through methods like X-ray diffraction and NMR spectroscopy. These properties are critical for understanding the compound's behavior in different environments and potential applications in material science or pharmaceuticals.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with various reagents, are essential for predicting the compound's behavior in chemical reactions. Studies on similar compounds have elucidated their reactivity patterns, highlighting their potential as intermediates in the synthesis of biologically active molecules (Brookes & Barrett, 2014).

Scientific Research Applications

Synthesis of Alpha Adrenergic Antagonists

A notable application of related compounds involves the synthesis of alpha adrenergic antagonists, such as described in the preparation of a tritium-labelled antagonist [(2,3-3H)-1,4-benzodioxanye] WB 4101. This synthesis process exemplifies how derivatives of 1,4-benzodioxan can be utilized to create compounds with potential implications in studying adrenergic receptors, highlighting the compound's relevance in pharmacological research Guillaumet et al., 1984.

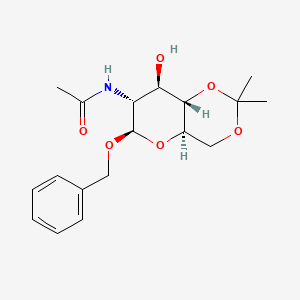

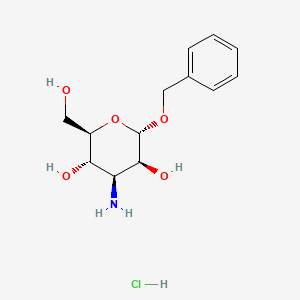

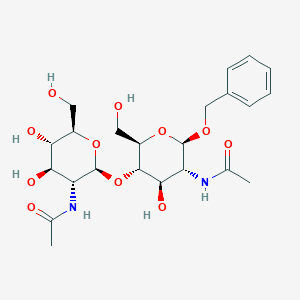

Development of Benzodioxine Glycosides

The synthesis and stereochemistry of benzodioxine glycosides represent another application, where derivatives are created through the annulation of pyranulose glycosides with ethylene glycol, leading to compounds with potential in medicinal chemistry and drug design Morishita et al., 1992.

Novel Routes to Benzodioxins

Research into creating 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins unveils novel synthetic routes for producing these compounds, demonstrating the versatility and importance of benzodioxin derivatives in synthesizing new chemical entities with varied potential applications Salimbeni et al., 1988.

Antibacterial Agents

The creation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents exemplifies the application of 1,4-benzodioxin derivatives in developing new antibacterial compounds. This indicates a direct application in addressing antibiotic resistance and finding new therapeutic agents Abbasi et al., 2022.

Alpha 1A-Adrenoreceptor Antagonists

The synthesis of enantiomers of mephendioxan, a potent competitive alpha 1A-adrenoreceptor antagonist, showcases the compound's utility in the development of drugs targeting adrenoreceptor subtypes. This research has implications for designing selective adrenoreceptor antagonists with potential therapeutic benefits Quaglia et al., 1996.

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard. If it’s a strong oxidizer, it could pose a fire risk4.

Future Directions

Future research on the compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its reactivity, and investigation of its potential biological activities4.

Please note that this is a general analysis and the specifics might vary for the given compound. For a detailed analysis, it’s recommended to refer to scientific literature or conduct laboratory experiments under the guidance of a qualified professional.

properties

IUPAC Name |

(2S,3S,4aR,8aR)-6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO5/c1-11(15-3)12(2,16-4)18-10-6-8(14)7(13)5-9(10)17-11/h5,9-10H,6H2,1-4H3/t9-,10-,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDMXJPJSNKXGT-WYUUTHIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2C=C(C(=O)CC2O1)I)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@@H]2C=C(C(=O)C[C@H]2O1)I)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)

![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)